molecular formula C9H13N3 B13311950 1-Butyl-3-methyl-1H-pyrazole-4-carbonitrile

1-Butyl-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13311950
M. Wt: 163.22 g/mol
InChI Key: MGYTYEWJLRMROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C9H13N3. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 3-methyl-1H-pyrazole-4-carbonitrile with butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods offer advantages such as improved safety, scalability, and efficiency. The use of automated systems and real-time monitoring ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Butyl-3-methyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Uniqueness: 1-Butyl-3-methyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both butyl and methyl groups, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Biological Activity

1-Butyl-3-methyl-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological activity of this compound can be attributed to its interaction with various molecular targets in the body. Pyrazole derivatives are known to exhibit a wide range of actions, including:

  • Anti-inflammatory : This compound may inhibit pathways associated with inflammation by modulating cytokine production and affecting cell signaling.
  • Antimicrobial : Similar compounds have demonstrated activity against various bacterial and fungal strains, suggesting potential antimicrobial properties.
  • Antitumor : Pyrazole derivatives have been implicated in inhibiting cancer cell proliferation through specific molecular interactions.

This compound exhibits several notable biochemical properties:

PropertyDescription
Solubility Low solubility in water; better in acidic solutions.
Stability Stable under specific conditions but may degrade over time .
Interaction with Enzymes Influences enzyme activity, particularly in inflammatory pathways .

Cellular Effects

The compound is believed to exert its effects at the cellular level by influencing:

  • Cell Signaling Pathways : It may alter pathways involved in inflammation and cell proliferation.
  • Gene Expression : Changes in gene expression related to inflammatory responses have been observed, indicating a potential role in modulating immune responses.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of pyrazole derivatives, including this compound:

  • Anti-inflammatory Activity : In a study assessing various pyrazole derivatives, it was found that compounds similar to this compound exhibited significant anti-inflammatory effects, with IC50 values comparable to established anti-inflammatory drugs such as diclofenac .
  • Antimicrobial Efficacy : Research indicated that related pyrazole compounds demonstrated effectiveness against multiple bacterial strains, suggesting that this compound could possess similar antimicrobial properties .
  • Antitumor Properties : A study focused on pyrazole derivatives showed promising results in inhibiting cancer cell lines, indicating that this compound might also be explored for its antitumor potential .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its absorption and distribution are influenced by its solubility and interaction with biological membranes. The compound's low solubility in water may affect its bioavailability, necessitating further research into formulation strategies for improved delivery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Butyl-3-methyl-1H-pyrazole-4-carbonitrile?

  • Methodological Answer : The compound can be synthesized via triazenylpyrazole precursors under mild conditions. For example, reacting (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1-substituted-1H-pyrazole-4-carbonitrile with azido(trimethyl)silane and 2,2,2-trifluoroacetic acid (TFA) in methylene chloride at 50°C yields the product. Purification via flash chromatography (silica gel, cyclohexane/ethyl acetate gradient) achieves yields >75% . Alternative routes using ionic liquid solvents (e.g., [bmim][BF4]) at 80°C also demonstrate high efficiency (93% yield) .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer : Flash chromatography with silica gel and a gradient elution (0–25% ethyl acetate in cyclohexane) is widely used. Dry loading with Celite improves separation efficiency. Typical Rf values range from 0.43 to 0.58 (cyclohexane/ethyl acetate 2:1), aiding in monitoring purification progress .

Q. What spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include δ ~7.5–7.2 ppm (aromatic protons) and δ ~150–110 ppm (carbonitrile and aromatic carbons) .
  • IR : Strong absorption bands at ~2231 cm⁻¹ (C≡N stretch) and ~2139 cm⁻¹ (azide stretch) .
  • HRMS : Exact mass confirmation (e.g., [M]+ Calcd 238.0961; Found 238.0962) ensures molecular integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Solvent Choice : Methylene chloride is standard, but ionic liquids (e.g., [bmim][BF4]) enhance reaction rates and yields .
  • Catalysis : TFA (10 equiv) accelerates azide substitution, while stoichiometric control of azido(trimethyl)silane (7.5 equiv) minimizes side reactions .
  • Temperature : Gradual warming from 0°C to 50°C prevents exothermic side reactions .

Q. How should researchers address contradictions in reported data (e.g., yield variability)?

  • Methodological Answer : Discrepancies often arise from solvent purity, reagent stoichiometry, or chromatography conditions. Systematic replication of protocols (e.g., TLC monitoring, standardized gradient elution) and validation via NMR/MS cross-checks are critical. For example, yields drop if Celite is omitted during dry loading, emphasizing procedural consistency .

Q. What are the emerging applications of this compound in drug discovery?

  • Methodological Answer : The compound serves as a precursor for triazole-pyrazole hybrids with potential bioactivity. Similar pyrazole derivatives are explored in medicinal chemistry for anti-inflammatory and anti-cancer properties, validated via in vitro assays (e.g., kinase inhibition) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Although specific toxicity data are limited, general precautions include:

  • PPE : Gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of azide intermediates.
  • Storage : Away from ignition sources; follow SDS guidelines for pyrazole derivatives .

Properties

IUPAC Name

1-butyl-3-methylpyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-3-4-5-12-7-9(6-10)8(2)11-12/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYTYEWJLRMROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.